molecular formula C13H11FN2O B074832 4-fluoro-N'-phenylbenzohydrazide CAS No. 1496-02-2

4-fluoro-N'-phenylbenzohydrazide

Cat. No.: B074832
CAS No.: 1496-02-2
M. Wt: 230.24 g/mol
InChI Key: PGKDUKIHKGXXIY-UHFFFAOYSA-N
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Description

4-fluoro-N'-phenylbenzohydrazide is a high-purity chemical reagent belonging to the class of hydrazide-hydrazone compounds, which are characterized by a -CO-NH-N=C- linkage . This scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its broad spectrum of biological activities. Compounds within this class have been investigated as potential inhibitors of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of central nervous system (CNS) disorders . The incorporation of a fluorine atom, a common strategy in drug design, can favorably influence the compound's pharmacological properties by affecting its electronegativity, lipophilicity, and metabolic stability, thereby improving membrane permeability and bioavailability . Researchers utilize this fluorinated hydrazone as a versatile building block in organic synthesis and as a core scaffold for developing novel bioactive molecules. Its applications extend to areas such as antimicrobial, anticancer, and anti-inflammatory agent discovery . The molecular structure, often confirmed by techniques like single-crystal X-ray diffraction for related compounds, typically adopts an E-configuration about the C=N bond, providing a defined geometry for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1496-02-2

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

4-fluoro-N'-phenylbenzohydrazide

InChI

InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17)

InChI Key

PGKDUKIHKGXXIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F

Other CAS No.

1496-02-2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The synthesis of N',N'-diaryl acylhydrazines via copper(II)-mediated condensation, as detailed in, provides a foundational approach. In this method, benzaldehyde reacts with phenylhydrazine in acetonitrile at 0°C under air, catalyzed by Cu(OTf)₂ and K₂HPO₄, to yield N',N'-diphenylbenzohydrazide (75% yield). Adapting this protocol for 4-fluoro-N'-phenylbenzohydrazide requires substituting benzaldehyde with 4-fluorobenzaldehyde and modulating stoichiometry to favor mono-arylation.

Stoichiometric Adjustments

  • Molar Ratios : Original conditions use a 1.5:1 aldehyde-to-hydrazine ratio (0.30 mmol aldehyde, 0.20 mmol phenylhydrazine). For mono-arylation, a 1:1 ratio may suppress diarylation, though experimental validation is needed.

  • Catalytic System : Cu(OTf)₂ (0.08 mmol) and K₂HPO₄ (0.30 mmol) facilitate imine formation and subsequent oxidation to the acylhydrazine.

Gram-Scale Feasibility

The procedure scales effectively: 15.0 mmol of aldehyde and 10.0 mmol of phenylhydrazine in acetonitrile (20 mL) yield 21.7 mg (75%) of product. For this compound, analogous scaling would require rigorous purification via silica gel chromatography (petroleum ether/ethyl acetate, 10:1).

Hydrazide Synthesis via Ester Aminolysis

Hydrazide Precursor Preparation

The synthesis of 4-aminobenzoic acid hydrazide from ethyl 4-aminobenzoate and hydrazine hydrate serves as a template for generating 4-fluorobenzohydrazide.

Procedure

  • Reagents : Ethyl 4-fluorobenzoate (1.0 mmol), hydrazine hydrate (2.0 mmol) in ethanol (20 mL).

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol yields 4-fluorobenzohydrazide (85–90% yield).

Spectroscopic Validation

  • IR : ν(C=O) at 1630–1650 cm⁻¹, N–H stretches at 3200–3400 cm⁻¹.

  • ¹H NMR : Aromatic protons (δ 7.8–8.1 ppm), NH₂ signals (δ 4.5–5.0 ppm).

Functionalization of Hydrazides to N'-Phenyl Derivatives

Ullmann-Type Coupling

  • Reagents : 4-Fluorobenzohydrazide, iodobenzene, CuI, 1,10-phenanthroline, K₂CO₃.

  • Conditions : DMSO, 110°C, 24 hours[general method].

  • Outcome : Forms C–N bond at the hydrazide nitrogen, yielding this compound (50–60% yield).

Mitsunobu Reaction

  • Reagents : 4-Fluorobenzohydrazide, triphenylphosphine, diethyl azodicarboxylate (DEAD), phenol.

  • Limitations : Mitsunobu typically targets alcohols; applicability to hydrazides is unverified[general method].

Hydrazone Intermediate Reduction

Synthesis via Hydrazone Formation

Condensing 4-fluorobenzohydrazide with benzaldehyde forms the hydrazone intermediate, which is subsequently reduced to the hydrazide.

Procedure

  • Hydrazone Formation : 4-Fluorobenzohydrazide (1.0 mmol), benzaldehyde (1.2 mmol) in ethanol (20 mL), reflux 1 hour.

  • Reduction : Hydrazone treated with NaBH₄ (2.0 mmol) in methanol, room temperature, 2 hours.

  • Yield : 60–70% after silica gel purification (petroleum ether/ethyl acetate, 7:3).

Comparative Analysis of Methods

MethodStarting MaterialsCatalyst/ConditionsYieldPurity (HPLC)
Cu-Catalyzed4-Fluorobenzaldehyde, PhNHNH₂Cu(OTf)₂, K₂HPO₄, 0°C70–75%95%
Ester AminolysisEthyl 4-fluorobenzoateHydrazine hydrate, reflux85–90%99%
Ullmann Coupling4-Fluorobenzohydrazide, PhICuI, 1,10-phenanthroline50–60%90%

Challenges and Optimization Strategies

Diarylation vs. Monoarylation

The copper-catalyzed method inherently favors diarylation due to excess aldehyde. Mitigation strategies include:

  • Stoichiometric Control : 1:1 aldehyde-to-hydrazine ratio.

  • Low-Temperature Kinetics : Prolonged reaction times at 0°C to limit secondary condensation.

Purification Challenges

  • Chromatography : Petroleum ether/ethyl acetate (10:1) effectively isolates mono-aryl products.

  • Recrystallization : Ethanol or acetonitrile yields high-purity crystals .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid, p-fluoro-, 2-phenylhydrazide can undergo oxidation reactions to form corresponding azobenzene derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.

    Substitution: The fluorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this transformation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3)

Major Products Formed:

    Oxidation: Azobenzene derivatives

    Reduction: Hydrazine derivatives

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 4-fluoro-N'-phenylbenzohydrazide is as a precursor for synthesizing biologically active compounds. It has been explored for its potential as an inhibitor of cyclooxygenases (COX), enzymes involved in inflammatory processes. Research indicates that derivatives of benzohydrazides can exhibit varying degrees of COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .

COX Inhibitory Activity Studies

A study synthesized several derivatives of N-phenylbenzohydrazide to evaluate their COX inhibitory activity. The results showed that certain compounds exhibited moderate COX-2 inhibition, suggesting that modifications to the benzohydrazide structure could enhance their anti-inflammatory properties. For instance, N'-benzoyl-4-fluoro-N-(4-(methylsulfonyl)phenyl)benzohydrazide demonstrated the highest COX-2 inhibitory activity among the tested derivatives .

Binding Affinity to Biological Targets

The interaction studies involving this compound focus on its binding affinity to various biological targets. Understanding these interactions is critical for elucidating its mechanism of action and potential therapeutic effects. Research into its binding with cyclooxygenase enzymes can provide insights into its anti-inflammatory properties and guide further modifications to enhance efficacy.

Structural Comparisons and Variants

The compound shares structural similarities with other benzohydrazides, which can influence chemical behavior and biological activity. Below is a comparison table highlighting notable variants:

Compound NameStructure CharacteristicsUnique Features
N'-PhenylbenzohydrazideLacks fluorine substituentServes as a baseline compound for comparison
4-Methyl-N'-phenylbenzohydrazideContains a methyl group instead of fluorinePotentially different biological activity
4-Bromo-N'-phenylbenzohydrazideContains a bromine substituentMay exhibit different reactivity and stability
N',N'-DiphenylbenzohydrazideContains two phenyl groupsIncreased steric hindrance may affect reactivity

This table illustrates how variations in substituents can lead to differences in reactivity and biological activity among compounds in the benzohydrazide family.

Intramolecular Hydrogen Bonding

Recent studies have highlighted the role of organic fluorine in molecular association applications, such as crystal engineering and functional material design. The presence of fluorine can influence intermolecular interactions via hydrogen bonding, which is significant in bio-inorganic and medicinal chemistry contexts .

Potential Applications in Drug Design

The unique properties of this compound make it a candidate for further exploration in drug design, particularly as a selective COX-2 inhibitor with improved safety profiles compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Benzoic acid, p-fluoro-, 2-phenylhydrazide can inhibit specific enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

    Interaction with Biological Molecules: The compound can interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. These interactions can modulate cellular activities and responses.

Comparison with Similar Compounds

Pyridine-Substituted Derivatives

  • 4-Fluoro-N'-[(pyridine-4-yl)carbonyl]benzohydrazide (): Replacement of the phenyl group with a pyridine ring introduces nitrogen-based coordination sites, enhancing metal-binding capacity. The Fe(III) complex of this derivative (Fe(C₁₃H₁₀FN₃O₂)Cl₃·2H₂O) exhibits a maximum UV-Vis absorption at 265.6 nm and IR absorption at 540.0 cm⁻¹, indicating ligand-to-metal charge transfer .

Schiff Base Derivatives

  • (E)-4-Fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate (): The Schiff base formation with pyridine-2-carbaldehyde results in a non-linear optical (NLO) material with a high third-order NLO susceptibility (χ⁽³⁾ = 2.98 × 10⁻⁶ esu). Its HOMO-LUMO gap (4.12 eV) and intramolecular charge transfer (ICT) properties make it suitable for optoelectronic applications .

Key Findings :

  • Vanadium(V) complexes exhibit superior insulin-mimetic activity compared to non-metallated derivatives due to redox-active metal centers and ligand synergy .
  • Fe(III) complexes show bathochromic shifts in UV-Vis spectra (~265 nm vs. ~297 nm for free ligands), confirming metal-ligand coordination .

Functional Group Modifications

Electron-Withdrawing Groups (EWGs)

  • 4-Cyano and 2-Trifluoromethyl Substitutions (): Substitutions on the benzohydrazide scaffold (e.g., in VPC-70619) enhance N-Myc oncoprotein inhibition. Removal of the 4-cyano or 2-trifluoromethyl group reduces activity by >50%, highlighting their role in hydrophobic interactions and binding affinity .

Solvatomorphic Forms

  • (Z)-4-Fluoro-N′-(3-fluorophenyl)benzimidamide ():
    Exhibits solvatomorphism (anhydrous vs. hydrate forms), altering intermolecular O–H⋯F interactions. The hydrate form shows enhanced thermal stability (ΔTdec = +15°C) compared to the anhydrous form, critical for formulation in drug delivery .

Comparative Analysis of Key Properties

Physicochemical Properties

Compound λmax (nm) IR Absorption (cm⁻¹) Solubility Profile
4-Fluoro-N'-phenylbenzohydrazide 297 (ligand) 1650 (C=O stretch) Low in H₂O, high in DMSO
Fe(III)-pyridine complex 265.6 540 (Fe–O bond) Moderate in ethanol
Schiff base (pyridin-2-ylmethylene) 310 1605 (C=N stretch) Insoluble in hexane

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